molecular formula C10H15NO B3085381 2-Methyl-6-propoxyaniline CAS No. 1154910-84-5

2-Methyl-6-propoxyaniline

Cat. No.: B3085381
CAS No.: 1154910-84-5
M. Wt: 165.23 g/mol
InChI Key: CXKHEBBUDDYOPC-UHFFFAOYSA-N
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Description

2-Methyl-6-propoxyaniline is a chemical compound that belongs to the class of anilines. It has gained significant attention in scientific research due to its potential biological activity and various applications in medical, environmental, and industrial fields.

Scientific Research Applications

2-Methyl-6-propoxyaniline has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-propoxyaniline can be achieved through several methods. One common approach involves the alkylation of 2-methyl-6-nitroaniline followed by reduction. The reaction typically involves the use of propyl bromide as the alkylating agent and a reducing agent such as iron powder or tin chloride in the presence of hydrochloric acid .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or distillation to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-propoxyaniline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinone derivatives.

    Reduction: The nitro group in its precursor can be reduced to an amine group.

    Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as iron powder, tin chloride, and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are used under controlled conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: this compound from its nitro precursor.

    Substitution: Various substituted aniline derivatives depending on the substituent introduced.

Mechanism of Action

The mechanism of action of 2-Methyl-6-propoxyaniline involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-6-ethoxyaniline
  • 2-Methyl-6-butoxyaniline
  • 2-Methyl-6-methoxyaniline

Uniqueness

2-Methyl-6-propoxyaniline is unique due to its specific alkyl group (propoxy) attached to the aniline ring, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-methyl-6-propoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-3-7-12-9-6-4-5-8(2)10(9)11/h4-6H,3,7,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXKHEBBUDDYOPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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